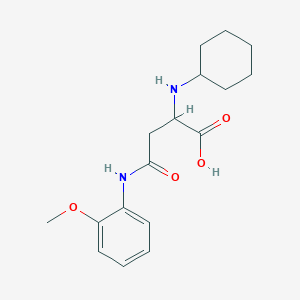![molecular formula C14H16ClN3O4 B4131331 methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate
説明
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to the class of piperazinylacetate derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用機序
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. The NMDA receptor is a complex ion channel that requires both glutamate and glycine to be present for activation. methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate blocks the binding of glycine to the receptor, thereby preventing the activation of the channel and the subsequent influx of calcium ions into the neuron. This mechanism of action has been confirmed in several studies using electrophysiological recordings and molecular modeling techniques.
Biochemical and Physiological Effects:
methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has been shown to exhibit a range of interesting biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the severity of motor symptoms in animal models of Parkinson's disease. methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration.
実験室実験の利点と制限
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is a useful tool for investigating the role of the NMDA receptor in various neurological disorders. The compound is highly selective for the glycine-binding site of the receptor and does not exhibit significant off-target effects. However, methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has a relatively short half-life and may require frequent dosing in certain experimental paradigms. Additionally, the compound may exhibit dose-dependent effects that need to be carefully controlled in experimental designs.
将来の方向性
There are several future directions for research on methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used to treat various neurological disorders. Another area of interest is the investigation of the role of the NMDA receptor in various psychiatric disorders such as depression and anxiety. Finally, the development of novel drug delivery systems for methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate and related compounds may improve their efficacy and reduce their potential side effects.
Conclusion:
In conclusion, methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. The compound acts as a selective antagonist of the NMDA receptor and has been shown to exhibit a range of interesting biochemical and physiological effects. methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is a useful tool for investigating the role of the NMDA receptor in various neurological disorders, and there are several future directions for research on this compound and related compounds.
科学的研究の応用
Methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has been used in various in vitro and in vivo studies to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-22-12(19)8-11-13(20)16-5-6-18(11)14(21)17-10-4-2-3-9(15)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNJCOZKDYDDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332164 | |
| Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1008462-54-1 | |
| Record name | methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)

![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)

![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)
![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)


![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4131336.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)